molecular formula C27H18ClN3 B12329896 2,4-Di(2-biphenylyl)-6-chloro-1,3,5-triazine

2,4-Di(2-biphenylyl)-6-chloro-1,3,5-triazine

Cat. No.: B12329896
M. Wt: 419.9 g/mol
InChI Key: BQAAOLCSBWKLSQ-UHFFFAOYSA-N
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Description

2,4-Bis([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of two biphenyl groups and a chlorine atom attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with biphenyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The biphenyl groups can participate in oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amine or thiol derivatives.

    Oxidation Products: Oxidized biphenyl derivatives.

    Reduction Products: Reduced biphenyl derivatives.

Scientific Research Applications

2,4-Bis([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine has several scientific research applications:

    Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.

    Pharmaceuticals: Investigated for its potential as a building block in drug design and development.

    Chemistry: Utilized in various organic synthesis reactions to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2,4-Bis([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups and the triazine ring can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2,4-Bis([1,1’-biphenyl]-2-yl)-1,3,5-triazine: Lacks the chlorine atom, which may affect its reactivity and interactions.

    2,4-Bis([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine: The position of the biphenyl groups is different, potentially altering its properties.

    2,4-Bis([1,1’-biphenyl]-2-yl)-6-methyl-1,3,5-triazine: Contains a methyl group instead of a chlorine atom, which can influence its chemical behavior.

Uniqueness: The presence of the chlorine atom in 2,4-Bis([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine makes it unique compared to its analogs. The chlorine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity to molecular targets. This unique feature may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H18ClN3

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-4,6-bis(2-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H18ClN3/c28-27-30-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)29-26(31-27)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H

InChI Key

BQAAOLCSBWKLSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)Cl)C4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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